

Application Notes and Protocols: Poly(glycidyl nitrate) as an Energetic Plasticizer

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Compound of Interest

Compound Name: *Propylene glycol dinitrate*

Cat. No.: *B1221224*

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Audience: Researchers, scientists, and professionals in the field of energetic materials.

Introduction

Energetic plasticizers are crucial components in modern explosive and propellant formulations. They are incorporated into polymer-bonded explosives (PBXs) and solid propellants to improve processability, enhance mechanical properties at low temperatures, and increase the overall energy content of the formulation. Poly(glycidyl nitrate), commonly known as PGN or poly(GLYN), is a high-energy nitrate polymer. While high molecular weight PGN serves as an energetic binder, its low molecular weight oligomers are effective energetic plasticizers.^[1]

These application notes provide a comprehensive overview of the use of low molecular weight PGN as a plasticizer. This document details its synthesis, its effects on formulation properties, and standard protocols for formulation, curing, and characterization.

Note on Terminology: The user prompt specified "PGDN," which typically refers to **Propylene Glycol Dinitrate**. However, the broader scientific literature on energetic polymer plasticizers extensively covers low molecular weight Poly(glycidyl nitrate), abbreviated as PGN or poly(GLYN), for this application. This document will focus on PGN, as it aligns with the context of polymeric plasticizers in advanced energetic formulations.

Application Notes

Low molecular weight PGN is a viscous liquid containing a high density of energetic nitrate ester (-ONO₂) groups. Its primary advantages as an energetic plasticizer include:

- **High Energy Content:** The nitrate groups contribute significantly to the overall energy and oxygen balance of the formulation, leading to improved performance metrics such as specific impulse (Isp) and velocity of detonation (VOD).[1]
- **Effective Plasticization:** PGN oligomers effectively reduce the glass transition temperature (T_g) of common energetic binders like high molecular weight PGN, Glycidyl Azide Polymer (GAP), and poly(NIMMO). This enhances the mechanical properties of the cured formulation, particularly its flexibility and strain capability at low temperatures.
- **Improved Processability:** The addition of liquid PGN oligomer reduces the viscosity of the uncured binder-filler slurry. This is critical for casting large propellant grains or pressing high-solids PBX charges, ensuring a homogenous, void-free final product.[2]
- **Good Compatibility:** PGN is generally compatible with other energetic materials, including binders like GAP and HTPB, and crystalline explosives such as HMX and RDX.[3]

Incorporating low molecular weight PGN as a plasticizer has the following key effects on the final energetic formulation:

- **Thermal Properties:** The glass transition temperature (T_g) of the binder matrix is significantly lowered. The T_g of pure PGN polymer is approximately -32 °C to -35 °C; using PGN oligomers as plasticizers in such a matrix further improves low-temperature flexibility.[4] The decomposition temperature of PGN is around 209 °C.[2]
- **Mechanical Properties:** Plasticization generally leads to a lower modulus and tensile strength but increases the elongation at break (strain capability). This creates a more flexible and less brittle material, which is crucial for munitions that must withstand mechanical shock and temperature cycling.[5][6]
- **Performance:** Due to its high energy and positive contribution to the oxygen balance, PGN can enhance the specific impulse of propellants and the detonation velocity of explosives. PGN-based binders have been reported to provide an 18% improvement in the velocity of detonation in PBX formulations at 70% solid loadings.

- **Sensitivity:** While adding an energetic material, PGN-plasticized binders effectively coat explosive crystals (like HMX or RDX), reducing the formulation's sensitivity to accidental initiation from impact and friction compared to the pure crystalline explosive.

Quantitative Data Summary

The following tables summarize typical properties of PGN and its formulations. Data is compiled from various sources and may vary based on the specific formulation (e.g., binder type, solid loading, curative).

Table 1: Thermal Properties of PGN and Representative Formulations

| Property | PGN (Plasticizer/Oligomer) | PGN-Plasticized PU Binder (Representative) |
|--|-------------------------------------|--|
| Glass Transition Temp. (T _g) | Not typically measured ¹ | -40 °C to -60 °C[4] |
| Decomposition Temp. (T _d) | ~209 °C (Onset)[2] | 200 - 220 °C (Onset) |

¹The T_g of the oligomer itself is less relevant than its effect on the final cured binder. The T_g of high molecular weight PGN polymer is ~ -32 °C.[4]

Table 2: Mechanical Properties of Representative Energetic Binders

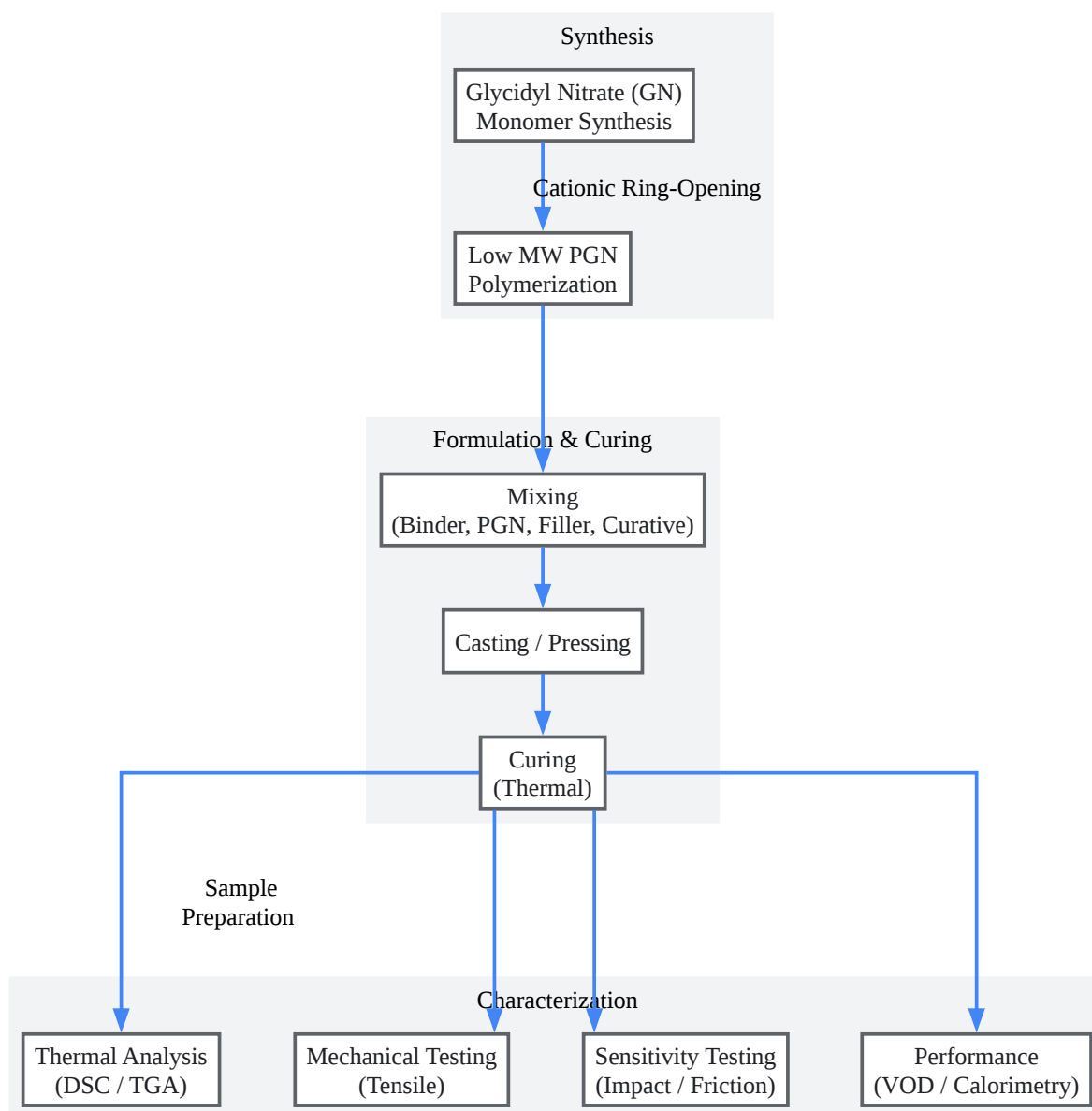
| Property | Typical Polyurethane (PU) Binder | PGN-Plasticized PU Binder (Expected Trend) |
|---------------------------------------|----------------------------------|--|
| Tensile Strength (σ _m) | 5 - 15 MPa[6] | Lower (e.g., 2 - 8 MPa) |
| Elongation at Break (ε _b) | 300 - 700%[6] | Higher (e.g., 400 - 800%) |
| Young's Modulus (E) | Varies | Lower |

Table 3: Performance and Sensitivity of PGN-Based Formulations (Representative Data)

| Property | Value | Context / Notes |
|-------------------------------------|-------------|--|
| Velocity of Detonation (VOD) | ~8480 m/s | For a PBX with 86% HMX and a GAP-based binder (similar energetic polyether system).[7] |
| Specific Impulse (I _{sp}) | 220 - 265 s | Typical range for modern composite propellants. PGN contributes to higher performance.[8][9] |
| Impact Sensitivity (BAM) | >10 J | Significantly less sensitive than pure RDX (~7.5 J) or PETN (~3.5 J).[4][10] |
| Friction Sensitivity (BAM) | >120 N | Significantly less sensitive than pure RDX (~120 N) or PETN (~60 N).[4][11] |

Experimental Protocols & Workflows

The overall workflow for developing and characterizing a PGN-plasticized energetic formulation is visualized below.



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Fig. 1: Experimental workflow for PGN-plasticized energetic formulations.

This protocol describes the cationic ring-opening polymerization of glycidyl nitrate (GN) to produce hydroxyl-terminated low molecular weight PGN, suitable for use as a plasticizer.[2]

Materials:

- Glycidyl Nitrate (GN), freshly distilled
- 1,4-Butanediol (initiator)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (catalyst)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Distilled water
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- Set up a dry, nitrogen-purged, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, placed in an ice-water bath.
- Add anhydrous DCM and a calculated amount of 1,4-butanediol (initiator) to the flask. The molar ratio of monomer to initiator will determine the target molecular weight. For a target M_n of ~500-1000 g/mol, a ratio of approximately 6-10 moles of GN per mole of diol is typical.
- Slowly add the $\text{BF}_3 \cdot \text{OEt}_2$ catalyst to the flask while stirring. Maintain the temperature at 0-5 °C.
- Add the GN monomer dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
- After the addition is complete, continue stirring at 5-10 °C for 48 hours.
- Quench the reaction by adding a small amount of distilled water.

- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO_3 solution and then with distilled water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.
- The resulting viscous, pale-yellow liquid is the low molecular weight PGN plasticizer. Characterize by GPC for molecular weight and FTIR for structure confirmation.

This protocol provides a general method for preparing a cast-cured PBX using a polyurethane binder system. CAUTION: This work must be performed in a specialized facility equipped for handling energetic materials.

Materials:

- Hydroxyl-terminated Polybutadiene (HTPB) or GAP (binder)
- Low molecular weight PGN (plasticizer)
- HMX or RDX, sieved to desired particle size (filler)
- Isophorone diisocyanate (IPDI) or other suitable isocyanate (curative)
- Bonding agent (e.g., TEPAN), antioxidant, as required
- Planetary vacuum mixer

Procedure:

- Ensure all equipment is clean, dry, and grounded. Pre-heat the mixer bowl to the specified mixing temperature (typically 50-60 °C).
- Add the liquid components (HTPB/GAP binder, PGN plasticizer, bonding agent) to the mixer bowl.
- Start the mixer at low speed and begin pulling a vacuum. Mix for 15-30 minutes to degas the liquids.

- Stop the mixer, break the vacuum, and add the solid filler (HMX/RDX) in increments.
- Resume mixing under full vacuum (<5 mm Hg). Continue mixing until the slurry is homogenous and a minimum viscosity is reached (typically 60-90 minutes). Scrape down the bowl and blades periodically if necessary.
- Reduce the mixer temperature (e.g., to 40 °C) and add the pre-weighed isocyanate curative.
- Continue mixing under vacuum for a final 15-20 minutes to ensure complete dispersion of the curative.
- Stop the mixer. The slurry is now ready for casting.

This protocol describes the thermal curing process to cross-link the polyurethane network.

Procedure:

- Pour the uncured slurry from Protocol 2 into a prepared mold (treated with a mold-release agent). For mechanical test specimens, a "dog-bone" shaped mold is used.
- Place the filled mold in a vacuum chamber to remove any air bubbles introduced during casting.
- Transfer the mold to a temperature-controlled oven.
- Cure at a constant temperature, typically between 50 °C and 70 °C. The cure time depends on the curative and catalyst system used. For an IPDI-cured system, this can range from 7 to 14 days.[\[12\]](#)[\[13\]](#)
- Monitor the cure progress by measuring the Shore A hardness of a sample coupon periodically until it reaches a stable plateau.
- Once cured, allow the formulation to cool slowly to room temperature before demolding.

This protocol outlines the determination of glass transition and decomposition temperatures.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Thermogravimetric Analyzer (TGA)

Procedure:

- Sample Preparation: Carefully prepare a small sample (1-2 mg) of the cured material from Protocol 3. Place the sample into an aluminum DSC pan and hermetically seal it.
- DSC Analysis (for T_g):
 - Place the sample pan and a reference pan in the DSC cell.
 - Cool the sample to approximately $-100\text{ }^{\circ}\text{C}$ at a controlled rate (e.g., $10\text{ }^{\circ}\text{C}/\text{min}$).
 - Hold isothermally for 5 minutes to stabilize.
 - Heat the sample from $-100\text{ }^{\circ}\text{C}$ to a temperature above the expected T_g (e.g., $30\text{ }^{\circ}\text{C}$) at a rate of $10\text{ }^{\circ}\text{C}/\text{min}$.
 - The glass transition is observed as a step-change in the heat flow curve.
- TGA/DSC Analysis (for T_d):
 - Place a new sample pan in the TGA or DSC instrument.
 - Heat the sample from room temperature to $\sim 350\text{ }^{\circ}\text{C}$ at a constant heating rate (e.g., $10\text{ }^{\circ}\text{C}/\text{min}$) under an inert nitrogen atmosphere.
 - The onset of mass loss in TGA or the onset of the major exothermic peak in DSC indicates the decomposition temperature.[\[14\]](#)

This protocol describes uniaxial tensile testing to determine mechanical properties.[\[15\]](#)

Apparatus:

- Universal Testing Machine (e.g., Instron) with a suitable load cell.

Procedure:

- Use the "dog-bone" shaped specimens from Protocol 3. Measure the width and thickness of the gauge section of each specimen.
- Clamp the specimen into the grips of the testing machine.
- Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.^[13]
- Record the load (force) and extension (displacement) data throughout the test.
- Calculate the following:
 - Tensile Strength (σ_m): The maximum stress (force per unit area) the material can withstand.
 - Elongation at Break (ϵ_b): The percentage increase in length at the point of fracture.
 - Young's Modulus (E): The slope of the initial, linear portion of the stress-strain curve.

This protocol describes standard BAM (Bundesanstalt für Materialforschung und -prüfung) procedures for assessing sensitivity.

A. BAM Friction Test:

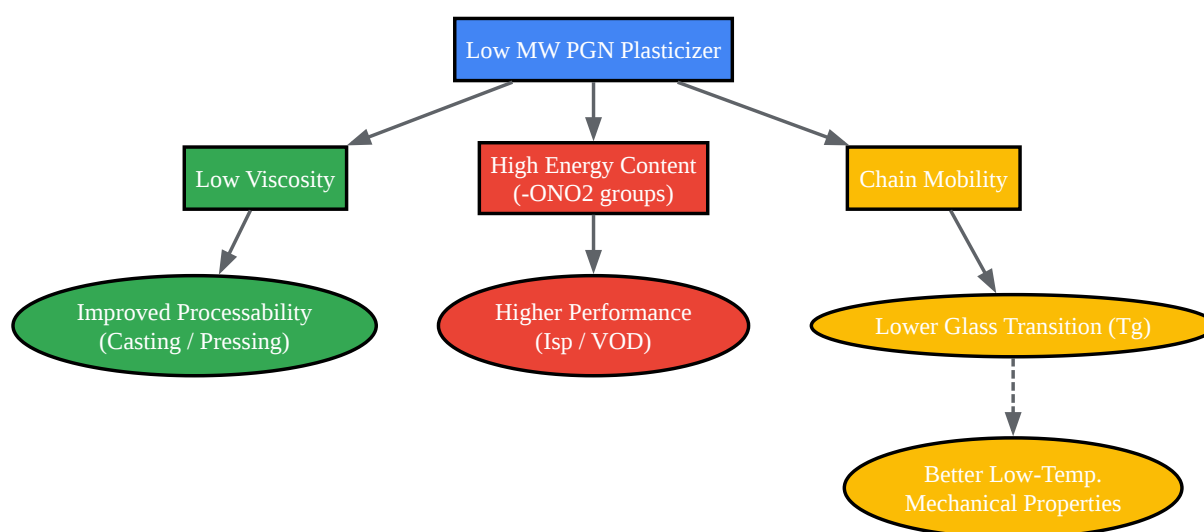
- Place a small, measured amount of the energetic material (~10 mm³) onto the specified porcelain plate.
- Position the plate in the apparatus and lower the porcelain peg onto the sample.
- Apply a specific load to the peg using the weighted lever arm. Start with a low load and proceed with an up-and-down method.
- Activate the motor, which moves the plate back and forth once under the peg.
- Observe for any reaction (e.g., spark, flame, sound, smoke). A reaction is a "go."
- The result is typically reported as the load at which there is a 50% probability of initiation (F_{50}).

B. BAM Impact (Fallhammer) Test:

- Place a small, measured amount of the material in the test device between two steel cylinders.
- Position the device on the anvil of the fallhammer apparatus.
- Drop a specified weight (e.g., 1 kg, 5 kg) from a known height onto the sample.^[4]
- Observe for any reaction.
- Using an up-and-down statistical method, determine the drop height at which there is a 50% probability of initiation.
- The result is reported as the impact energy in Joules (J).

Logical Relationships

The influence of PGN plasticizer on key formulation properties can be summarized in the following diagram.



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Fig. 2: Influence of PGN plasticizer on key formulation properties.

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